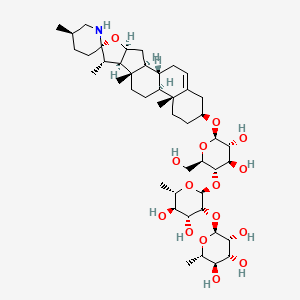

Solamargin;-Solanigrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Solamargine is a cytotoxic chemical compound that occurs naturally in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been studied for its potential therapeutic applications, particularly in cancer treatment .

Vorbereitungsmethoden

Solamargine can be isolated from plants like Solanum nigrum through various extraction methods. One common method involves ultrasonic maceration followed by liquid-liquid extraction to yield aqueous and organic fractions . Bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography . Industrial production methods are less documented but likely involve similar extraction and purification techniques on a larger scale.

Analyse Chemischer Reaktionen

Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit P-glycoprotein and enhance the cytotoxicity of other compounds like doxorubicin . Common reagents and conditions used in these reactions include solvents like methanol and reagents like sulfuric acid for hydrolysis . Major products formed from these reactions include solasodine and other glycoalkaloid derivatives .

Wissenschaftliche Forschungsanwendungen

Solamargine has been extensively studied for its anti-cancer properties. It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines . Additionally, solamargine has been identified as a potential sensitizer for cisplatin-resistant lung cancer cells . Beyond oncology, solamargine has applications in treating parasitic infections like leishmaniasis . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory diseases .

Wirkmechanismus

Solamargine exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells . It inhibits key signaling pathways such as the hedgehog pathway by binding to the SMO protein . Additionally, solamargine affects the LIF/p-Stat3 signaling pathway, reducing M2 polarization of macrophages and inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma cells .

Vergleich Mit ähnlichen Verbindungen

Solamargine is often compared to other steroidal glycoalkaloids like solasonine and solanine. While solasonine exhibits similar cytotoxic properties, solanine is generally less bioactive . Solamargine’s unique ability to inhibit multiple signaling pathways and enhance the efficacy of other chemotherapeutic agents sets it apart from these similar compounds .

Eigenschaften

Molekularformel |

C45H73NO15 |

|---|---|

Molekulargewicht |

868.1 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1 |

InChI-Schlüssel |

VTYQXQQQKWLGBA-JZBNEVFSSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)

![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)